tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate
Description
tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate is a specialized pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and dual substituents—a tert-butyl group and an aminomethyl group—at the 3-position of the pyrrolidine ring. This compound is characterized by its sterically congested structure, which arises from the bulky tert-butyl group and the flexible aminomethyl moiety. The Boc group enhances solubility in organic solvents and protects the pyrrolidine nitrogen during synthetic processes, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis .
Molecular Formula: Estimated as C₁₃H₂₆N₂O₂ (based on structural analogs).
Molecular Weight: ~254.36 g/mol.
Key Features:
- Dual Functionalization: The 3-aminomethyl group provides a reactive primary amine site for further derivatization.
- Chirality: The asymmetric carbon at the 3-position (if present) could lead to stereochemical complexity in downstream applications.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-12(2,3)14(9-15)7-8-16(10-14)11(17)18-13(4,5)6/h7-10,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVGUCOAUSFPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable aminomethyl-substituted pyrrolidine derivativeThe reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to improved safety and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby altering its activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Comparative Insights
Ring Size and Basicity
- Piperidine vs. Pyrrolidine: 2-(Aminomethyl)piperidine (6-membered ring) exhibits higher basicity due to reduced ring strain compared to pyrrolidine derivatives (5-membered rings) . The target compound’s pyrrolidine core may confer faster reaction rates in nucleophilic substitutions due to greater ring strain.
Substituent Effects
- Electronic Effects: Unlike the aromatic ether substituent in tert-butyl (3S)-3-(3-aminophenoxy)pyrrolidine-1-carboxylate (), the target’s aliphatic substituents lack π-π interaction capabilities but offer greater flexibility for conformational adjustments.
Functional Group Reactivity
- Boc Protection : All Boc-protected analogs (e.g., –8) share enhanced stability under basic conditions but differ in deprotection kinetics due to substituent-induced steric or electronic effects.
- Aminomethyl vs. Amino Groups: The primary amine in the target compound’s aminomethyl group is more nucleophilic than the secondary amine in tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate (), enabling diverse alkylation or acylation pathways.
Research Findings
- Synthetic Utility: The compound in (tert-butyl 2-aminomethyl-3,3-dimethylpyrrolidine-1-carboxylate) has been used in enantioselective catalysis, suggesting that the target compound’s tert-butyl group could further enhance stereocontrol .
- Solubility: Boc-protected pyrrolidines generally exhibit improved organic-phase solubility compared to non-protected analogs (e.g., 3-(Aminomethyl)pyridine in ), which are water-soluble due to aromatic nitrogen basicity .
Biological Activity
tert-butyl3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate, also known by its CAS number 2287316-08-7, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by relevant research findings and data.
- Molecular Formula : C12H23N2O2
- Molecular Weight : 227.33 g/mol
- Structure : The compound features a pyrrolidine ring with tert-butyl and aminomethyl substituents, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions to yield the desired product. The synthetic pathway can be optimized for yield and purity based on specific laboratory conditions.
Biological Activity
Research has indicated several areas of biological activity for this compound:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, certain pyrrolidine derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics.
2. Cytotoxicity and Apoptosis Induction
Preliminary studies indicate that related compounds can induce cytotoxic effects in cancer cell lines. For example, compounds structurally similar to this compound have been shown to affect cell viability in MCF-7 breast cancer cells through mechanisms involving apoptosis. Specific assays such as MTT or annexin V staining are commonly employed to assess these effects.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 25 | Apoptosis induction |
| Compound B | HeLa | 30 | Cell cycle arrest |
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Inhibition studies against human carbonic anhydrases (hCAs) reveal that some pyrrolidine derivatives can effectively inhibit these enzymes, which play crucial roles in various physiological processes. The inhibition data suggests that modifications in the chemical structure can significantly impact the binding affinity and specificity towards different hCA isoforms.
Case Studies
Several case studies highlight the biological relevance of pyrrolidine derivatives:
- Study on Antimicrobial Properties : A study evaluating various pyrrolidine derivatives found that specific modifications enhanced their activity against gram-positive and gram-negative bacteria, demonstrating the potential of this compound in developing new antimicrobial agents.
- Cytotoxicity Assessment : Research involving structural analogs showed that certain modifications could lead to increased cytotoxicity in cancer cell lines, suggesting a possible therapeutic application for compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
